molecular formula C11H19NO2S B12988824 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12988824
M. Wt: 229.34 g/mol
InChI Key: HZKJWKURVDAGQJ-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains a thiomorpholine ring substituted with a cyclopentylmethyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the cyclopentylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring. The cyclopentylmethyl group can be introduced through alkylation reactions using suitable alkylating agents. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The cyclopentylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.

Scientific Research Applications

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with sulfur-containing functional groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the cyclopentylmethyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:

    Thiomorpholine-3-carboxylic acid: Lacks the cyclopentylmethyl group, which may affect its biological activity and chemical reactivity.

    Cyclopentylmethyl-substituted thiomorpholines: These compounds may have different substituents at other positions on the thiomorpholine ring, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-(cyclopentylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)10-8-15-6-5-12(10)7-9-3-1-2-4-9/h9-10H,1-8H2,(H,13,14)

InChI Key

HZKJWKURVDAGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCSCC2C(=O)O

Origin of Product

United States

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